molecular formula C11H14ClNO B4980336 2-chloro-4-methyl-N-propylbenzamide

2-chloro-4-methyl-N-propylbenzamide

Cat. No. B4980336
M. Wt: 211.69 g/mol
InChI Key: QCZOUDYEWYAGAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-methyl-N-propylbenzamide, also known as CMNB, is a chemical compound that has been extensively studied for its potential use in scientific research. CMNB is a derivative of benzamide and is commonly used as a tool compound in the study of ion channels and receptors.

Mechanism of Action

2-chloro-4-methyl-N-propylbenzamide acts as an antagonist of the TRPV1 ion channel, blocking the channel and preventing the influx of calcium ions into the cell. This inhibition of the TRPV1 ion channel has been shown to reduce pain and inflammation in animal models.
Biochemical and Physiological Effects:
2-chloro-4-methyl-N-propylbenzamide has been shown to have a range of biochemical and physiological effects, including reducing pain and inflammation, as well as modulating the activity of ion channels and receptors. 2-chloro-4-methyl-N-propylbenzamide has also been shown to have an effect on the release of neurotransmitters in the brain, and may have potential as a treatment for neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-4-methyl-N-propylbenzamide in lab experiments is its high potency and selectivity for the TRPV1 ion channel. However, one limitation is that 2-chloro-4-methyl-N-propylbenzamide may have off-target effects on other ion channels and receptors, which can complicate the interpretation of results.

Future Directions

For research on 2-chloro-4-methyl-N-propylbenzamide include investigating its potential as a treatment for pain and inflammation, as well as its potential as a tool compound for studying ion channels and receptors. Additionally, further research is needed to fully understand the mechanism of action of 2-chloro-4-methyl-N-propylbenzamide and its effects on other systems in the body.

Synthesis Methods

2-chloro-4-methyl-N-propylbenzamide can be synthesized using a variety of methods, including the reaction of 2-chloro-4-methylbenzoyl chloride with propylamine. Other methods include the reaction of 2-chloro-4-methylbenzamide with propyl lithium or the reaction of 2-chloro-4-methylbenzoic acid with propylamine.

Scientific Research Applications

2-chloro-4-methyl-N-propylbenzamide has been used in a wide range of scientific research applications, including the study of ion channels and receptors. Specifically, 2-chloro-4-methyl-N-propylbenzamide has been used to investigate the function of the TRPV1 ion channel, which is involved in pain sensation and inflammation.

properties

IUPAC Name

2-chloro-4-methyl-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-3-6-13-11(14)9-5-4-8(2)7-10(9)12/h4-5,7H,3,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZOUDYEWYAGAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=C(C=C1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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